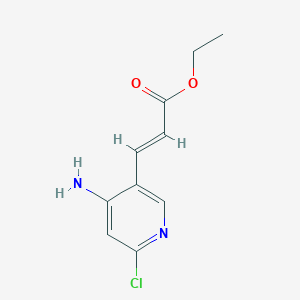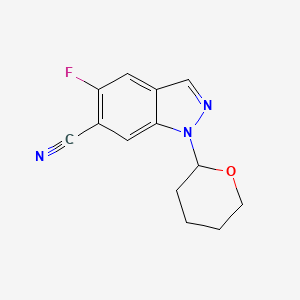
5-Fluoro-1-tetrahydropyran-2-yl-indazole-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-1-tetrahydropyran-2-yl-indazole-6-carbonitrile: is a synthetic organic compound characterized by the presence of a fluorine atom, a tetrahydropyran ring, an indazole core, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1-tetrahydropyran-2-yl-indazole-6-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the indazole core, followed by the introduction of the fluorine atom and the tetrahydropyran ring. The final step involves the addition of the carbonitrile group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups, such as amines.
Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
Scientific Research Applications
Chemistry: In chemistry, 5-Fluoro-1-tetrahydropyran-2-yl-indazole-6-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme functions and protein-ligand interactions.
Medicine: In the medical field, the compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-tetrahydropyran-2-yl-indazole-6-carbonitrile involves its interaction with specific molecular targets. The fluorine atom and other functional groups contribute to its binding affinity and specificity. The compound may modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
5-Fluoroindazole: Shares the indazole core and fluorine atom but lacks the tetrahydropyran ring and carbonitrile group.
1-Tetrahydropyran-2-yl-indazole: Contains the indazole core and tetrahydropyran ring but lacks the fluorine atom and carbonitrile group.
Indazole-6-carbonitrile: Features the indazole core and carbonitrile group but lacks the fluorine atom and tetrahydropyran ring.
Uniqueness: 5-Fluoro-1-tetrahydropyran-2-yl-indazole-6-carbonitrile is unique due to the combination of its fluorine atom, tetrahydropyran ring, indazole core, and carbonitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H12FN3O |
|---|---|
Molecular Weight |
245.25 g/mol |
IUPAC Name |
5-fluoro-1-(oxan-2-yl)indazole-6-carbonitrile |
InChI |
InChI=1S/C13H12FN3O/c14-11-5-10-8-16-17(12(10)6-9(11)7-15)13-3-1-2-4-18-13/h5-6,8,13H,1-4H2 |
InChI Key |
BTMSLFZBEWOORO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C3=CC(=C(C=C3C=N2)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


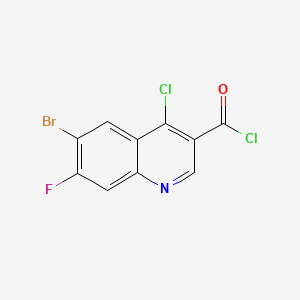
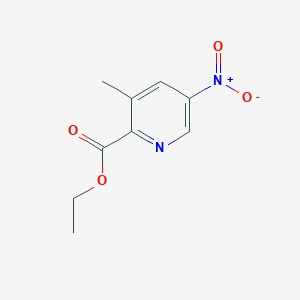
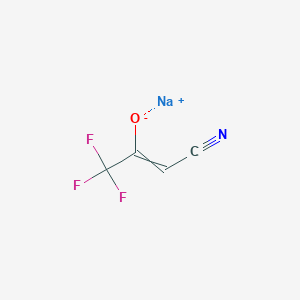
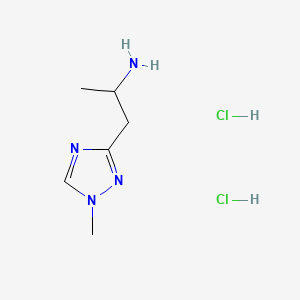

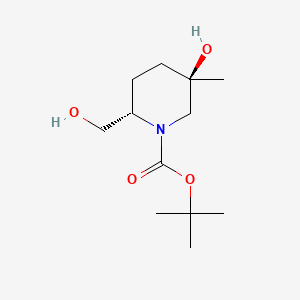
![(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoic acid](/img/structure/B13902015.png)
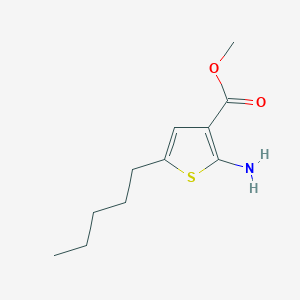

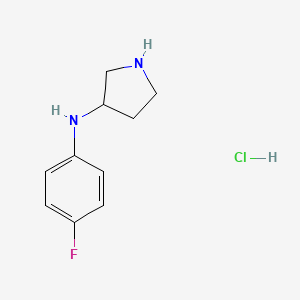
![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-p-tolyl-acetamide](/img/structure/B13902046.png)
![Ethyl 4,4A,5,5A-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-C]pyrazole-3-carboxylate](/img/structure/B13902059.png)

